molecular formula C15H14ClNO B082335 N-benzhydryl-2-chloroacetamide CAS No. 10254-07-6

N-benzhydryl-2-chloroacetamide

Cat. No.: B082335
CAS No.: 10254-07-6
M. Wt: 259.73 g/mol
InChI Key: YNIDNLNUYCFFTA-UHFFFAOYSA-N
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Description

N-benzhydryl-2-chloroacetamide is an organic compound with the molecular formula C15H14ClNO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structure, which includes a benzhydryl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

N-benzhydryl-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Future Directions

The future directions of N-benzhydryl-2-chloroacetamide are not clearly defined in the literature. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydryl-2-chloroacetamide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroacetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzhydryl amine and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-benzhydryl-2-chloroacetic acid or reduction to form N-benzhydryl-2-chloroethylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol at elevated temperatures.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products

    Substitution Reactions: Products include N-substituted benzhydryl-2-chloroacetamides.

    Hydrolysis: Products are benzhydryl amine and chloroacetic acid.

    Oxidation and Reduction: Products are N-benzhydryl-2-chloroacetic acid and N-benzhydryl-2-chloroethylamine, respectively.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

N-benzhydryl-2-chloroacetamide can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the aromatic ring.

    N-benzhydryl-2-chlorobenzamide: Contains a benzamide moiety instead of an acetamide moiety.

    N-benzhydryl-2-chloroethylamine: Formed by the reduction of this compound.

Uniqueness

This compound is unique due to its specific combination of a benzhydryl group and a 2-chloroacetamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-benzhydryl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIDNLNUYCFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368044
Record name N-Benzhydryl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-07-6
Record name N-Benzhydryl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYL-2-CHLOROACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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